molecular formula C12H12O3 B8789271 Methyl 2-methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate CAS No. 72181-95-4

Methyl 2-methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Cat. No. B8789271
M. Wt: 204.22 g/mol
InChI Key: PMJCDJNXOXOUKF-UHFFFAOYSA-N
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Patent
US07939528B2

Procedure details

To a flask cooled at 0 degrees Centigrade containing diisopropylamine (2.06 mL, 14.58 mmol) in tetrahydrofuran (14 mL) was added dropwise over 15 minutes a solution of n-butyl lithium (5.55 mL of 2.5 M in hexanes, 14.58 mmol). This mixture was stirred for 30 min. A second flask containing the 2-methyl-1-indanone (2.03 g, 13.89 mmol) in tetrahydrofuran (10 mL) was cooled to −78 degrees Centigrade under N2. The freshly prepared lithium diisopropylethylamide was cooled to −78 degrees centigrade and added drop wise via cannula. The orangish mixture became somewhat heterogeneous over 30 minutes and then neat methyl cyanoformate (1.32 mL, 16.66 mmol) was added and the reaction mixture stirred an additional 40 minutes while allowing the reaction to warm to −20 degrees centigrade. The reaction was quenched with saturated aqueous NH4Cl solution and the organics extracted 2×25 mL diethyl ether, washed one time in brine, then dried (Na2SO4), filtered and concentrated to give methyl 2-methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate. No further purification was necessary.
Quantity
2.06 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
5.55 mL
Type
reactant
Reaction Step Two
Quantity
2.03 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
lithium diisopropylethylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.32 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[CH3:13][CH:14]1[CH2:22][C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:15]1=[O:23].C(C(C(C)C)([NH-])C)(C)C.[Li+].C([C:36]([O:38][CH3:39])=[O:37])#N>O1CCCC1>[CH3:13][C:14]1([C:36]([O:38][CH3:39])=[O:37])[CH2:22][C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:15]1=[O:23] |f:3.4|

Inputs

Step One
Name
Quantity
2.06 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
14 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.55 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
2.03 g
Type
reactant
Smiles
CC1C(C2=CC=CC=C2C1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
lithium diisopropylethylamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C(C)([NH-])C(C)C.[Li+]
Step Five
Name
Quantity
1.32 mL
Type
reactant
Smiles
C(#N)C(=O)OC

Conditions

Stirring
Type
CUSTOM
Details
This mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a flask cooled at 0 degrees Centigrade
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to −78 degrees Centigrade under N2
ADDITION
Type
ADDITION
Details
added drop wise via cannula
WAIT
Type
WAIT
Details
The orangish mixture became somewhat heterogeneous over 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the reaction mixture stirred an additional 40 minutes
Duration
40 min
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to warm to −20 degrees centigrade
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated aqueous NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
the organics extracted 2×25 mL diethyl ether
WASH
Type
WASH
Details
washed one time in brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(C(C2=CC=CC=C2C1)=O)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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